molecular formula C9H8ClN B13906390 2-Chloro-4,5-dimethylbenzonitrile

2-Chloro-4,5-dimethylbenzonitrile

Cat. No.: B13906390
M. Wt: 165.62 g/mol
InChI Key: FUDLGFCTKXPGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Another method involves the ammoxidation of 2-chloro-4,5-dimethyltoluene. This process uses a catalyst, such as vanadium pentoxide supported on alumina, and involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used, often under reflux conditions to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 2-bromo-4,5-dimethylbenzonitrile, while nitration can produce 2-nitro-4,5-dimethylbenzonitrile.

Scientific Research Applications

2-Chloro-4,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-4,5-dimethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,1-2H3

InChI Key

FUDLGFCTKXPGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.